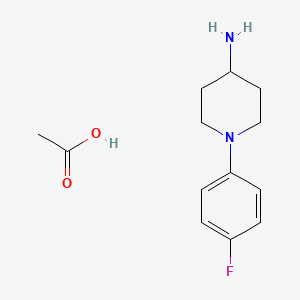

1-(4-Fluorophenyl)piperidin-4-amine

Overview

Description

1-(4-Fluorophenyl)piperidin-4-amine is a compound with the CAS Number: 164721-12-4 . It belongs to the piperidine family of compounds, which are derivatives of piperidine, a cyclic secondary amine. In its simplest form, it is composed of a benzene ring with a fluorine atom attached to the fourth carbon, and a piperidine ring attached to the nitrogen atom.

Molecular Structure Analysis

The molecular weight of this compound is 194.25 . It has a simple molecular structure, with a benzene ring attached to a piperidine ring.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.119g/cm3 and a boiling point of 310.5ºC at 760 mmHg .Scientific Research Applications

Dopamine D2 Receptor Modulation

1-(4-Fluorophenyl)piperidin-4-amine derivatives have been explored for their therapeutic potential in modulating dopamine D2 receptors, which are significant for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural framework of these compounds, including the aromatic moiety and cyclic amine, plays a crucial role in their affinity towards D2 receptors. This exploration aims to develop new treatments by understanding the pharmacology of D2R ligands and their structure-activity relationships (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

Research on this compound also delves into its reactivity, particularly in nucleophilic aromatic substitution reactions. These reactions are fundamental in synthetic chemistry, allowing for the functionalization of aromatic compounds. Studies have shed light on the reaction mechanisms and conditions that favor these transformations, providing a basis for developing novel synthetic routes for complex organic molecules (Pietra & Vitali, 1972).

Ligand Design for D2-like Receptors

The compound and its derivatives have been instrumental in the design of ligands for D2-like receptors, highlighting the importance of arylcycloalkylamines in improving the selectivity and potency of these ligands. This research underpins the development of new antipsychotic agents with better therapeutic profiles and fewer side effects (Sikazwe et al., 2009).

Biogenic Amine Analysis

This compound is relevant in the analytical domain, particularly in the analysis of biogenic amines in foods. Understanding the presence and concentration of biogenic amines is crucial for food safety and quality. Advanced analytical techniques, including chromatography, are used to quantify these compounds, ensuring compliance with food safety standards and preventing foodborne illnesses (Önal, 2007).

Environmental Applications

Additionally, the chemical's derivatives are studied for environmental applications, such as in the development of amine-functionalized sorbents for the removal of persistent organic pollutants from water. This research is pivotal in addressing the challenges of water pollution and developing sustainable water treatment technologies (Ateia et al., 2019).

Safety and Hazards

Future Directions

Piperidine derivatives, including 1-(4-Fluorophenyl)piperidin-4-amine, have shown potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .

Mechanism of Action

Target of Action

It is known that piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives have been shown to have antiplasmodial activity, suggesting they may affect pathways related to the life cycle of the plasmodium parasite .

Pharmacokinetics

The compound’s molecular weight (19425) suggests it may have good bioavailability .

Result of Action

Structurally similar piperidine derivatives have been shown to inhibit the growth of plasmodium falciparum, a parasite that causes malaria .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways. These cellular effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical reactions. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes. For instance, it may inhibit or activate enzymes involved in the metabolism of amino acids, lipids, and carbohydrates. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within cells. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mode of action and potential therapeutic applications .

Properties

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMQCQUHBXFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599266 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164721-12-4 | |

| Record name | 1-(4-Fluorophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)

![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)